molecular formula C25H35N3O3S B14978879 N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide

N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide

Cat. No.: B14978879
M. Wt: 457.6 g/mol
InChI Key: JDJLQKLOCICQLT-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This step involves the reaction of a benzenesulfonyl chloride with a suitable amine, such as N-methylcyclohexylamine, under basic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the hexahydrophthalazinone ring.

    Alkylation: The final step involves the alkylation of the phthalazinone ring with ethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

Medicine

Research into its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Industry

Possible use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The compound may interact with specific enzymes or receptors, disrupting key biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methylbenzenesulfonamide: Lacks the phthalazinone ring, potentially less complex in structure.

    2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide: Lacks the cyclohexyl and N-methyl groups.

Uniqueness

The presence of the phthalazinone ring and the combination of cyclohexyl and N-methyl groups make “N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-methylbenzenesulfonamide” unique. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.

Properties

Molecular Formula

C25H35N3O3S

Molecular Weight

457.6 g/mol

IUPAC Name

N-cyclohexyl-2-ethyl-5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C25H35N3O3S/c1-4-18-15-16-19(17-23(18)32(30,31)27(3)20-11-7-6-8-12-20)24-21-13-9-10-14-22(21)25(29)28(5-2)26-24/h15-17,20H,4-14H2,1-3H3

InChI Key

JDJLQKLOCICQLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N(C)C4CCCCC4

Origin of Product

United States

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